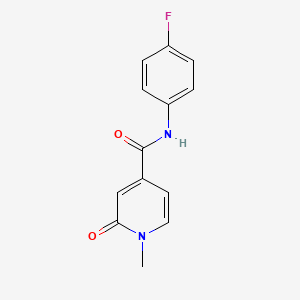
2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to have significant inhibitory effects on the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide involves the inhibition of BET proteins, which play a critical role in the regulation of gene expression. These proteins are involved in the recruitment of transcriptional machinery to specific genes, and their inhibition leads to the downregulation of key oncogenic pathways. This compound has been shown to bind to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cancer cell growth and proliferation, leading to apoptosis and cell cycle arrest. In addition, this compound has been shown to inhibit the expression of key oncogenic genes, including MYC and BCL2, which are critical for cancer cell survival. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide is its potent inhibitory effects on cancer cell growth and proliferation, making it a promising candidate for cancer treatment. In addition, this compound has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may impact its efficacy in vivo.
Future Directions
There are several potential future directions for the development of 2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide as a therapeutic agent. One area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another potential direction is the development of more potent and selective inhibitors of BET proteins, which may have improved efficacy and lower toxicity. Finally, the use of this compound in the treatment of other diseases, such as inflammatory or autoimmune disorders, may also be explored.
Synthesis Methods
The synthesis of 2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 5-chloro-2-nitrobenzoic acid and cyclohexylamine, which are then subjected to a series of chemical reactions to produce the final product. The synthesis of this compound has been optimized to provide high yields and purity, making it a viable option for large-scale production.
Scientific Research Applications
2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide has been extensively studied in the context of cancer research, with several studies demonstrating its potent inhibitory effects on cancer cell growth and proliferation. In particular, this compound has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in cancer cell survival and proliferation. These findings have led to the development of this compound as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia.
Properties
IUPAC Name |
2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN2O2/c15-12-6-3-9(16)7-11(12)14(20)18-10-4-1-8(2-5-10)13(17)19/h3,6-8,10H,1-2,4-5H2,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGGXBUMHGBHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol](/img/structure/B6628695.png)



![N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine](/img/structure/B6628714.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]butanamide](/img/structure/B6628725.png)
![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)

![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)
![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)

![3-[(5-Chlorofuran-2-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B6628790.png)
